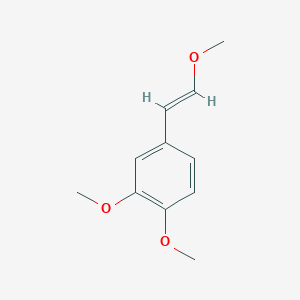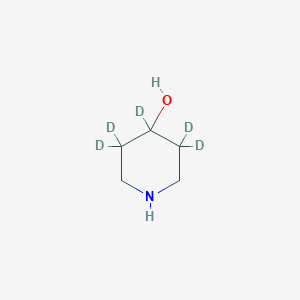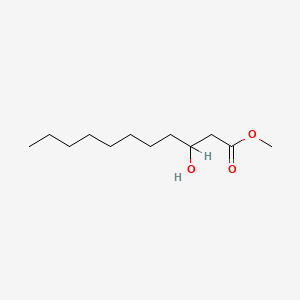
Methyl 3-hydroxyundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxyundecanoate: is an organic compound with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol . It is a colorless to pale yellow liquid and is known for its role as a fatty acid methyl ester with a hydroxyl group . This compound is also referred to as 3-hydroxyundecanoic acid methyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyundecanoate can be synthesized through the reaction of 2-heptanone with sodium hydroxide , followed by a reaction with methanol to produce the final product . The reaction conditions typically involve the use of organic solvents and appropriate drying agents to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various alkylated or acylated derivatives .
Scientific Research Applications
Methyl 3-hydroxyundecanoate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex molecules.
- Employed in the study of reaction mechanisms and catalysis .
Biology:
- Investigated for its role in biological pathways and metabolic processes .
- Used in the study of enzyme-substrate interactions .
Medicine:
- Explored for its potential therapeutic applications .
- Studied for its effects on cell signaling and gene expression .
Industry:
- Utilized in the production of biodegradable polymers .
- Applied in the formulation of cosmetic products and pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl 3-hydroxyundecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence enzyme activity , receptor binding , and signal transduction pathways .
Comparison with Similar Compounds
- Methyl 3-hydroxydecanoate
- Methyl 3-hydroxydodecanoate
- Methyl 3-hydroxytridecanoate
Comparison: Methyl 3-hydroxyundecanoate is unique due to its specific chain length and hydroxyl position , which confer distinct physical and chemical properties . Compared to its analogs, it may exhibit different reactivity and biological activity , making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-hydroxyundecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHGFYACOPLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
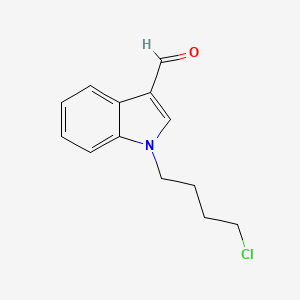
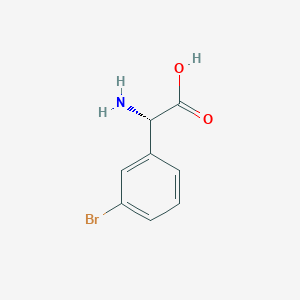
![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/new.no-structure.jpg)

